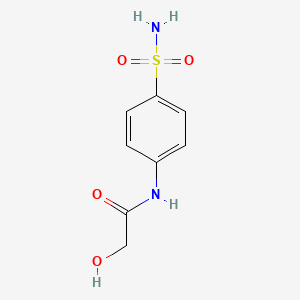
2-hydroxy-N-(4-sulfamoylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N-(4-sulfamoylphenyl)acetamide is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of a hydroxyl group, a sulfamoyl group, and an acetamide moiety, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(4-sulfamoylphenyl)acetamide typically involves the reaction of 2-chloro-N-(4-sulfamoylphenyl)acetamide with ammonium thiocyanate in absolute ethanol. The mixture is refluxed for several hours, and the reaction progress is monitored using thin-layer chromatography (TLC) . This method ensures the formation of the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly reagents, are being explored to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-hydroxy-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives. These products have significant applications in medicinal chemistry and material science .
Aplicaciones Científicas De Investigación
2-hydroxy-N-(4-sulfamoylphenyl)acetamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-hydroxy-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzenesulfonamide derivatives, such as:
- 2-chloro-N-(4-sulfamoylphenyl)acetamide
- N-(4-(2-hydroxy-phenylsulfamoyl)-phenyl)-acetamide
Uniqueness
2-hydroxy-N-(4-sulfamoylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively inhibit carbonic anhydrase IX makes it a valuable compound in cancer research .
Propiedades
Número CAS |
34269-82-4 |
|---|---|
Fórmula molecular |
C8H10N2O4S |
Peso molecular |
230.24 g/mol |
Nombre IUPAC |
2-hydroxy-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C8H10N2O4S/c9-15(13,14)7-3-1-6(2-4-7)10-8(12)5-11/h1-4,11H,5H2,(H,10,12)(H2,9,13,14) |
Clave InChI |
JHILVDARYQLCQT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)CO)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


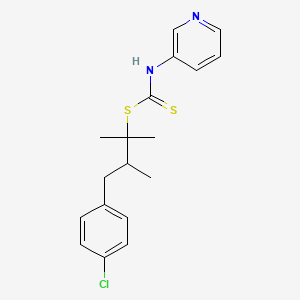

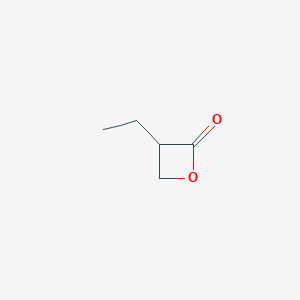
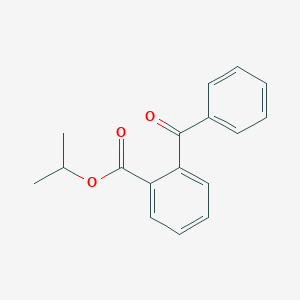
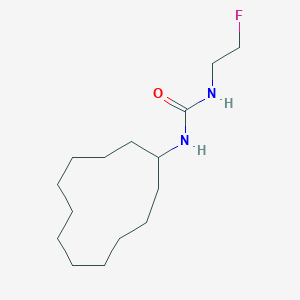
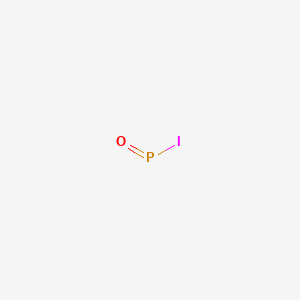
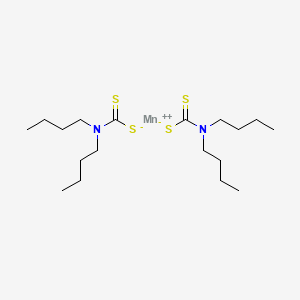
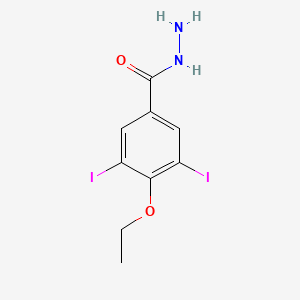
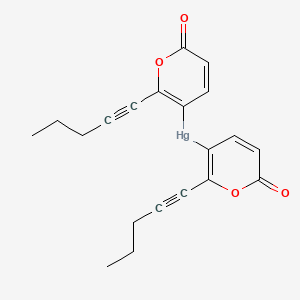
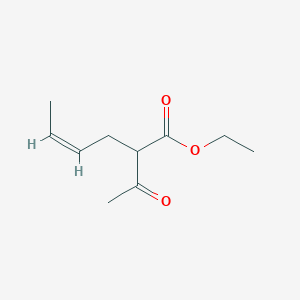

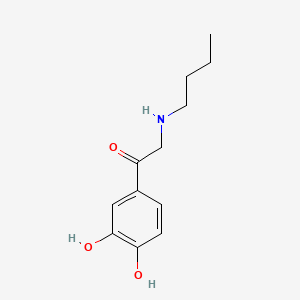
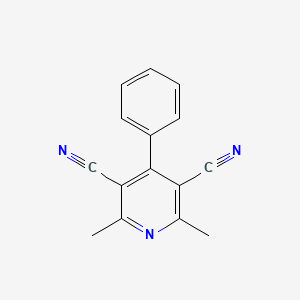
![1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B14688259.png)
